5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
Description
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthalen-1-ylmethylthio group at position 5 and a thiol group at position 2. This compound is commercially available (CymitQuimica, Ref. 3D-ZGA72884) and is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological applications, including antimicrobial, antioxidant, and enzyme inhibitory activities .
Properties
IUPAC Name |
5-(naphthalen-1-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c16-12-14-15-13(18-12)17-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDYVOORZSSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves several steps. One common method includes the reaction of naphthalen-1-ylmethyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phosphorus pentasulfide (P2S5) to yield the desired thiadiazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring substituted at the 5-position with a naphthalen-1-ylmethyl sulfanyl group and a thiol (-SH) group at the 2-position. Its molecular formula is C13H10N2S3, with a molecular weight of approximately 290.43 g/mol. The presence of the thiol group contributes to its potential reactivity and biological properties, making it a candidate for various applications.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 25 µg/mL against these pathogens .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have shown that certain compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. The specific structural features of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol may enhance its efficacy in targeting cancer cells compared to other similar compounds .
Neuroprotective Effects
The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. For example, it has been evaluated for its anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Results indicated significant protection at specific dosages without noticeable toxicity . This suggests its potential use in developing treatments for epilepsy and other neurological disorders.
Corrosion Inhibition
This compound has been investigated for its anti-corrosion properties. Its ability to form protective layers on metal surfaces can be attributed to the thiol group, which interacts with metal ions to prevent oxidation . This application is particularly relevant in industries where metal components are exposed to corrosive environments.
Photovoltaic Materials
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research has shown that thiadiazole-based compounds can enhance charge transport and improve the efficiency of solar cells when incorporated into their structures . This application highlights its potential role in renewable energy technologies.
Pesticidal Activity
Thiadiazole derivatives have been evaluated for their pesticidal properties against various agricultural pests. The structural characteristics of this compound may contribute to its effectiveness as a pesticide or herbicide, providing an avenue for developing safer and more effective agricultural chemicals .
Mechanism of Action
The mechanism of action of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with hydrophobic regions of proteins and cell membranes . This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its antiproliferative and anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Compounds :
- 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol (CAS 4858-38-2)
- 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol (CAS 757220-77-2)
- 5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol
However, electron-withdrawing groups (e.g., nitro, chloro) in other analogs enhance antimicrobial potency, as seen in 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol, which exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli .
Heterocyclic Hybrid Derivatives
Key Compounds :
- 5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thiol
- 5-(Allylthio)-1,3,4-thiadiazole-2-thiol (CAS CCDDS: 2024)
Discussion :
Replacing the thiadiazole core with oxadiazole (as in 5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thiol) reduces sulfur content, altering electronic properties and enhancing antioxidant activity . The allylthio group in 5-(allylthio)-1,3,4-thiadiazole-2-thiol offers flexibility but may decrease metabolic stability compared to aromatic substituents .
Complex Derivatives in Drug Development
Key Compounds :
- (7S)-7-Deoxy-7-[5-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-ylthio]lincomycin (Yield: 18%)
- 5-{[(5-Substituted-1H-benzimidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Discussion :
Incorporating the thiadiazole-thiol moiety into larger pharmacophores, such as lincomycin derivatives, significantly enhances antibacterial activity (MIC: 0.5 µg/mL) but reduces synthetic yields (11–44%) due to complex multi-step reactions . Benzimidazole-thiadiazole hybrids demonstrate improved antimicrobial efficacy, likely due to dual targeting of bacterial enzymes and DNA .
Key Trends :
- Bulky substituents (e.g., naphthalene) may reduce yields due to steric hindrance.
- Electron-withdrawing groups (e.g., nitro) improve reactivity but require stringent conditions .
Biological Activity
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol, also known as naphthylmethyl-thiadiazole-thiol (NMT), is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of NMT based on recent research findings.
The molecular formula of NMT is C13H10N2S3, with a molecular weight of 290.42 g/mol. The structure features a naphthyl group attached to a thiadiazole ring, which is known for its electron-withdrawing properties that may enhance the compound's biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2S3 |
| Molecular Weight | 290.42 g/mol |
| CAS Number | 174728-84-8 |
| Structure | Chemical Structure |
Antibacterial Activity
Research has shown that various thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to NMT can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study by Maddila et al. (2016) highlighted that certain thiadiazole derivatives displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of the naphthyl group in NMT may enhance its interaction with bacterial cell membranes.
Antifungal Activity
NMT has also been investigated for its antifungal properties. A recent study demonstrated that thiadiazole derivatives exhibited promising antifungal activity against Candida albicans and Aspergillus niger. Specifically, compounds derived from the 1,3,4-thiadiazole scaffold have shown effective inhibition against fungal pathogens . The EC50 values for some derivatives were significantly lower than those of standard antifungal agents.
Anti-inflammatory and Anticancer Activity
The anti-inflammatory potential of thiadiazole compounds is well-documented. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Furthermore, anticancer activity has been reported in several studies where thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antibacterial | E. coli, S. aureus | |
| Antifungal | C. albicans, A. niger | |
| Anti-inflammatory | Pro-inflammatory cytokines | |
| Anticancer | MCF-7, A549 |
Case Study 1: Synthesis and Evaluation
A study conducted by Yang et al. (2012) synthesized a series of novel 1,3,4-thiadiazole derivatives including NMT and evaluated their bioactivities. The results indicated that certain derivatives exhibited potent antifungal activity with EC50 values significantly lower than conventional treatments . This highlights the therapeutic potential of NMT in treating fungal infections.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that NMT may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a multifaceted approach to its anticancer properties.
Q & A
Q. Key Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or THF |
| Base | NaH or K₂CO₃ |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
How is structural characterization performed for this compound?
Q. Core Techniques
- IR Spectroscopy : Confirms the presence of thiol (-SH) and C-S bonds (500–700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for naphthalene) and methylene linkages (δ 4.0–4.5 ppm) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths and dihedral angles (e.g., S-S distances: ~2.05 Å) .
Advanced Validation
Mass spectrometry (HRMS) and elemental analysis ensure purity (>95%) and molecular formula accuracy .
What reactivity patterns are critical for functionalization?
Basic Reactivity Insights
The thiol group (-SH) is prone to oxidation (forming disulfides) and alkylation. The thiadiazole core participates in electrophilic substitution, particularly at sulfur or nitrogen sites. For instance, copper-catalyzed cross-coupling reactions enable aryl/alkyl group introductions .
Q. Key Reaction Pathways
- Oxidation : Forms disulfides with H₂O₂ or I₂.
- Alkylation : Reacts with alkyl halides to generate thioethers.
How can reaction yields be optimized in large-scale synthesis?
Q. Advanced Optimization Strategies
- Factorial Design : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF with 10 mol% CuI increases yield to 85%) .
- Continuous Flow Reactors : Enhance reproducibility and reduce side products in scaled-up reactions .
How should researchers address contradictions in reported biological activity data?
Q. Methodological Approach
- Comparative Bioassays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
- Dose-Response Analysis : Confirm IC₅₀ values across multiple cell lines to rule out cell-specific effects .
What computational tools aid in predicting binding modes?
Q. Advanced Computational Workflow
- Molecular Docking (AutoDock/Vina) : Predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to assess reactivity .
What mechanisms underlie its antimicrobial activity?
Q. Proposed Mechanisms
- Membrane Disruption : Thiol groups interact with bacterial lipid bilayers, increasing permeability .
- Enzyme Inhibition : Thiadiazole rings compete for ATP-binding pockets in kinases .
How does the compound degrade under physiological conditions?
Q. Stability Profiling
- pH-Dependent Degradation : Unstable in alkaline conditions (pH >9), forming sulfonic acids.
- Thermal Stability : Decomposes above 150°C, confirmed via TGA .
What strategies diversify its derivatives for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
